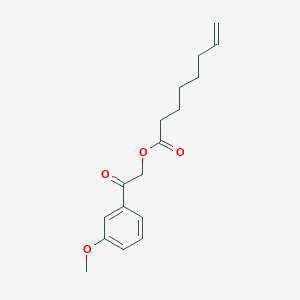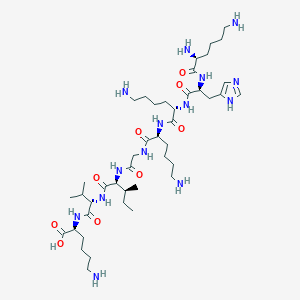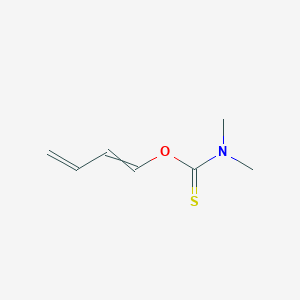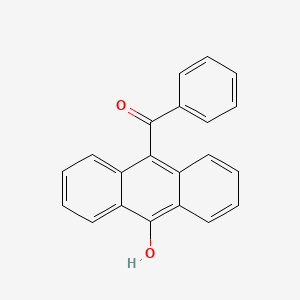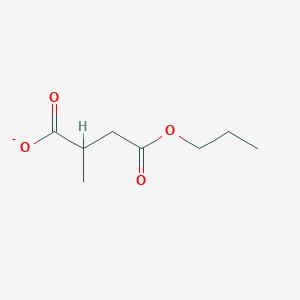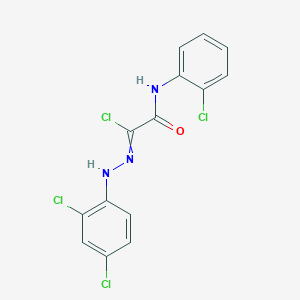![molecular formula C20H25NO3S B14176683 2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 892405-35-5](/img/structure/B14176683.png)
2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one is a complex organic compound with a unique structure that includes hydroxypropoxy, methylamino, and methylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 3-(3-Hydroxypropoxy)benzaldehyde: This can be achieved by reacting 3-hydroxypropyl bromide with 3-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.
Formation of the Amino Intermediate: The next step involves the reaction of 3-(3-hydroxypropoxy)benzaldehyde with methylamine to form the corresponding Schiff base, which is then reduced to the amine using a reducing agent like sodium borohydride.
Final Coupling Reaction: The final step involves the coupling of the amino intermediate with 4-(methylsulfanyl)benzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The hydroxypropoxy and methylamino groups may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group could play a role in the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one: shares structural similarities with other compounds containing hydroxypropoxy, methylamino, and methylsulfanyl groups.
Examples: Compounds such as 2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylthio)phenyl]ethan-1-one and 2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfinyl)phenyl]ethan-1-one.
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
892405-35-5 |
|---|---|
分子式 |
C20H25NO3S |
分子量 |
359.5 g/mol |
IUPAC 名称 |
2-[[3-(3-hydroxypropoxy)phenyl]methyl-methylamino]-1-(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C20H25NO3S/c1-21(15-20(23)17-7-9-19(25-2)10-8-17)14-16-5-3-6-18(13-16)24-12-4-11-22/h3,5-10,13,22H,4,11-12,14-15H2,1-2H3 |
InChI 键 |
JJOFDKCCTQPMIU-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC(=CC=C1)OCCCO)CC(=O)C2=CC=C(C=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


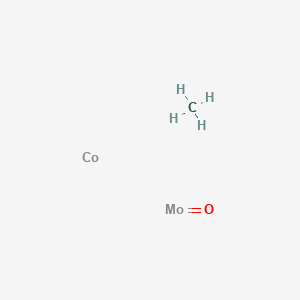
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)
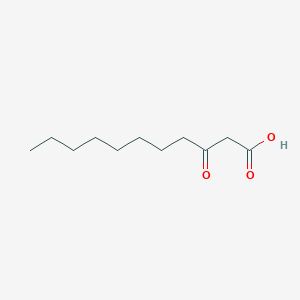
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
silane](/img/structure/B14176625.png)
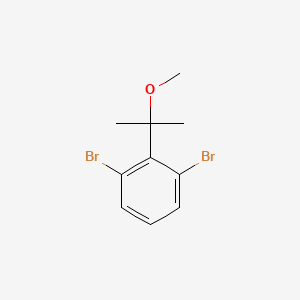
![(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14176627.png)
